molecular formula C19H16BrN3O2 B2883664 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 946307-22-8

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2883664
CAS No.: 946307-22-8
M. Wt: 398.26
InChI Key: ZFGHMNPKHVXRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-bromophenyl group (Fig. 1).

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-12-2-8-16(9-3-12)23-11-14(10-17(23)24)19-21-18(22-25-19)13-4-6-15(20)7-5-13/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGHMNPKHVXRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-bromobenzohydrazide can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the oxadiazole ring.

    Pyrrolidinone Formation: The pyrrolidinone ring can be introduced by reacting the oxadiazole intermediate with a suitable amine or amide under cyclization conditions.

    Substitution Reactions: The final compound is obtained by introducing the 4-methylphenyl group through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other reduced products.

    Substitution: The bromine atom on the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include amines or alcohols.

    Substitution: Products vary depending on the nucleophile used, such as substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties, which can mimic other functional groups in biological systems.

Medicine

Medicinally, compounds containing the oxadiazole ring have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. The specific structure of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one may offer unique interactions with biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromophenyl and methylphenyl groups can enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

BJ50636 (1-(4-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one)
  • Key Difference : Replaces the 4-bromophenyl group with pyridin-3-yl on the oxadiazole ring .
  • This substitution reduces molecular weight (320.34 g/mol vs. 411.26 g/mol for the brominated analog) and increases polarity, which may affect solubility and blood-brain barrier penetration.
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
  • Key Difference : Replaces oxadiazole with a triazole ring and introduces a sulfanyl (-S-) linker .
  • The bromophenyl and methylphenyl groups are retained, suggesting shared hydrophobic interactions in biological targets.

Substituent Variations on Oxadiazole

PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Key Difference : Substitutes bromophenyl with a lipophilic 4-butylcyclohexyl group .
  • This contrasts with the bromophenyl analog, which balances hydrophobicity and halogen-mediated binding.
5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • Key Difference : Uses a trifluoromethoxyphenyl group instead of bromophenyl .
  • Impact : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than bromine, which may stabilize the oxadiazole ring against metabolic degradation. However, its larger van der Waals volume could sterically hinder target binding compared to the compact bromine atom.

Halogen Effects

  • Bromine vs. Fluorine : Pyrazole derivatives in (e.g., o2586, o2655) show that bromine generally increases molecular weight and polarizability compared to fluorine, enhancing halogen bonding with proteins like kinases or GPCRs .
  • Chlorine vs. Bromine : Example 5.17 (4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) in demonstrates that bromine’s larger atomic radius may improve steric complementarity in hydrophobic binding pockets compared to chlorine .

Heterocycle Stability

  • Oxadiazole vs. Thiadiazole : Oxadiazoles (as in the target compound) exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to nucleophilic attack .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP* Notable Properties
Target Compound Pyrrolidin-2-one 4-Bromophenyl, 4-methylphenyl 411.26 ~3.2 High halogen bonding potential
BJ50636 Pyrrolidin-2-one Pyridin-3-yl, 4-methylphenyl 320.34 ~2.1 Enhanced polarity, H-bond donor
PSN375963 Pyridine 4-Butylcyclohexyl 329.44 ~4.5 High lipophilicity
Example 5.17 Pyrazol-3-one 4-Bromophenyl, 4'-chlorophenyl 301.61 ~2.8 Dual halogen effects

*Estimated using fragment-based methods.

Biological Activity

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16BrN3O2
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that derivatives of oxadiazole exhibit significant anticancer properties. The compound under discussion has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.6
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)18.7
HCT116 (Colon Cancer)10.5

In a study published in PMC, it was noted that oxadiazole derivatives exhibit potent activity against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

2. Antibacterial Properties

The compound also exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively, with some compounds achieving MIC values comparable to established antibiotics .

3. Other Pharmacological Activities

Beyond anticancer and antibacterial activities, the compound has shown potential in other areas such as anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Activity
In a recent study, the compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The results indicated a significant reduction in prostaglandin synthesis at concentrations that did not exhibit cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Compounds containing oxadiazole rings have been shown to inhibit enzymes such as COX and HDACs, which play crucial roles in cancer progression and inflammation .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through activation of caspases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.